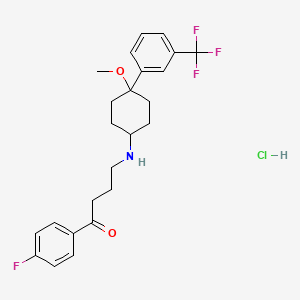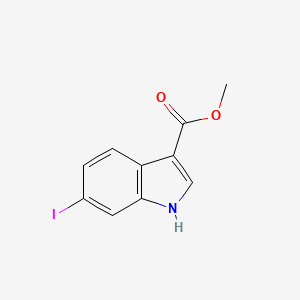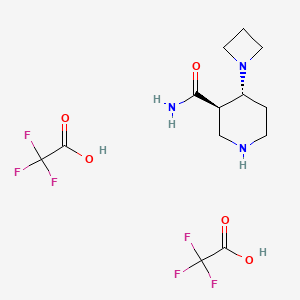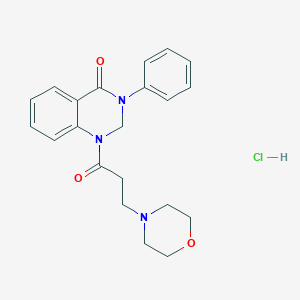
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core, a morpholinopropionyl side chain, and a phenyl group, making it a unique structure with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Morpholinopropionyl Side Chain: The morpholinopropionyl side chain can be attached through nucleophilic substitution reactions, where the morpholine ring reacts with a suitable electrophile, such as a halogenated propionyl derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the morpholine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinazolinone core or the carbonyl group in the morpholinopropionyl side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl group, using reagents like halogens, alkyl halides, or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, sulfonates.
Major Products
Oxidation Products: Hydroxylated derivatives, N-oxides.
Reduction Products: Reduced quinazolinone derivatives, alcohols.
Substitution Products: Halogenated or alkylated quinazolinone derivatives.
Aplicaciones Científicas De Investigación
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The morpholinopropionyl side chain and phenyl group contribute to the compound’s binding affinity and specificity, enhancing its overall pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
4(1H)-Quinazolinone: The parent compound, known for its broad range of biological activities.
2,3-Dihydro-4(1H)-quinazolinone: A reduced form of the parent compound with similar but distinct properties.
3-Phenyl-4(1H)-quinazolinone: A derivative with a phenyl group, similar to the compound but lacking the morpholinopropionyl side chain.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride is unique due to the presence of the morpholinopropionyl side chain, which imparts additional pharmacological properties and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential therapeutic applications.
Propiedades
Número CAS |
20887-10-9 |
|---|---|
Fórmula molecular |
C21H24ClN3O3 |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
1-(3-morpholin-4-ylpropanoyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c25-20(10-11-22-12-14-27-15-13-22)24-16-23(17-6-2-1-3-7-17)21(26)18-8-4-5-9-19(18)24;/h1-9H,10-16H2;1H |
Clave InChI |
LKJHOBGKTVGNAS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


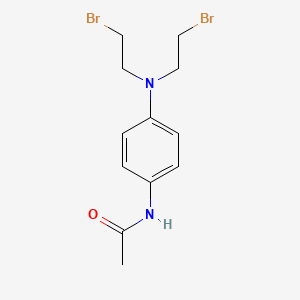
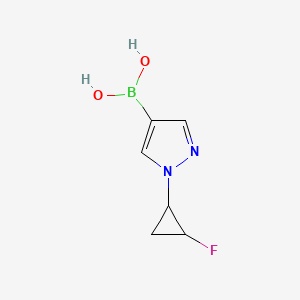
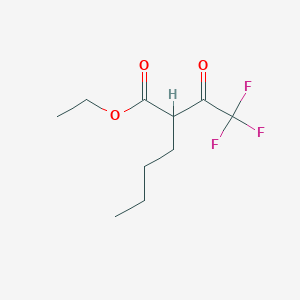
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
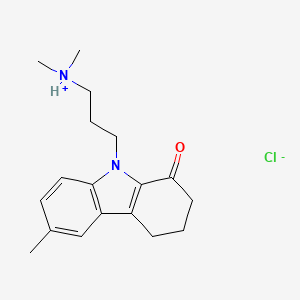
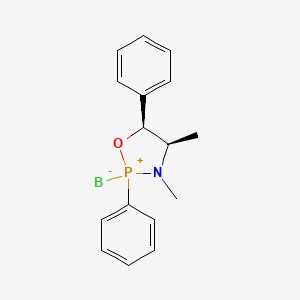


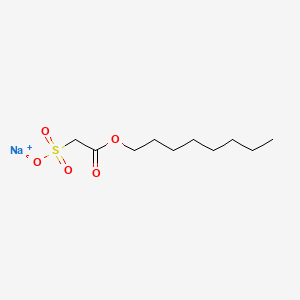
![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)
